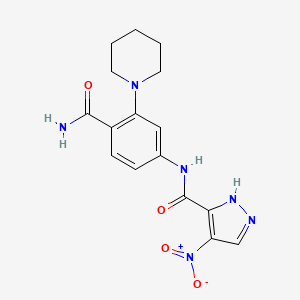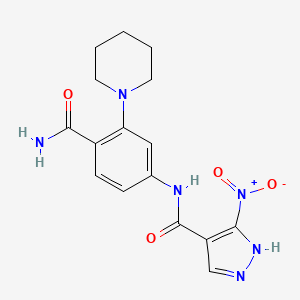
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as CN2097, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CN2097 is a small molecule inhibitor that targets a specific protein involved in various biological processes, making it a promising candidate for the development of new drugs. In
Mechanism of Action
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide targets a specific protein called heat shock protein 90 (HSP90), which is involved in various biological processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it a promising target for anticancer drugs. This compound binds to the ATP-binding site of HSP90, inhibiting its activity and leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide for lab experiments is its specificity for HSP90, making it a useful tool for studying the role of HSP90 in various biological processes. Additionally, this compound has been found to have low toxicity in animal studies, making it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of new drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammatory diseases and infectious diseases. Finally, the combination of this compound with other drugs or therapies needs to be explored to determine its effectiveness in treating various types of cancer.
Synthesis Methods
The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction between 4-nitrophenylhydrazine and ethyl acetoacetate to form 4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with piperidine and 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-3-piperidin-1-yl-4-nitro-1H-pyrazole-5-carboxamide. Finally, the chloro group is replaced with a carbamoyl group through the reaction with ammonium carbonate, resulting in the formation of this compound.
Scientific Research Applications
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research is its use as a potential anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-15(23)11-5-4-10(8-12(11)21-6-2-1-3-7-21)19-16(24)14-13(22(25)26)9-18-20-14/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZAOOQTNGTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)